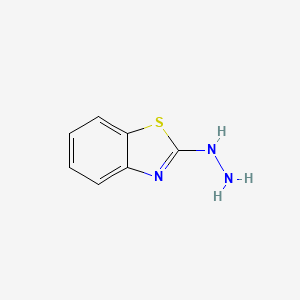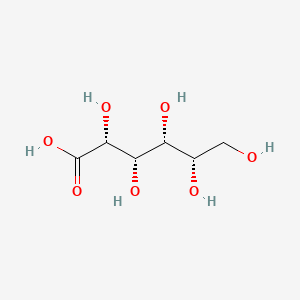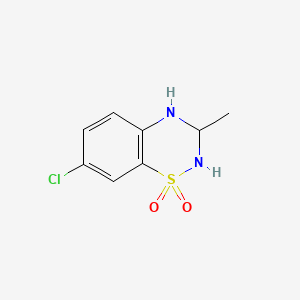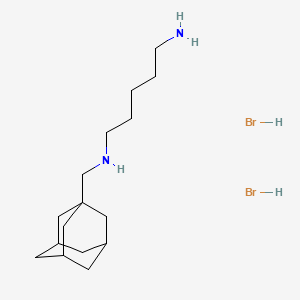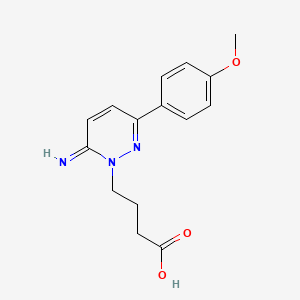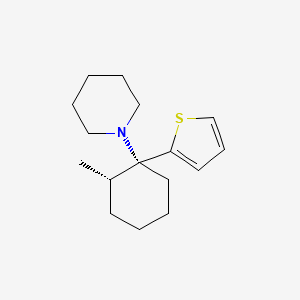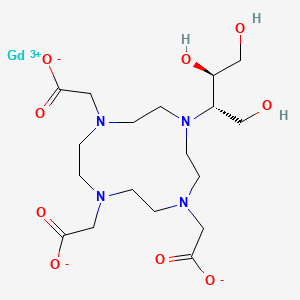
lanatoside C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lanatoside C, also known as isolanid, is a cardiac glycoside derived from the plant Digitalis lanata. It is primarily used in the treatment of congestive heart failure and cardiac arrhythmia. This compound can be administered orally or intravenously and is available in both branded and generic forms .
Mechanism of Action
Target of Action
Lanatoside C is a cardiac glycoside, a type of drug that can be used in the treatment of congestive heart failure and cardiac arrhythmia . The primary target of this compound is the α-subunit of the ubiquitous transmembrane protein Na+/K±ATPase . This protein controls the inflow and outflow of Na+, K+, and Ca+ during muscle contraction in the heart .
Mode of Action
This compound exerts its effects by binding to and inhibiting the Na+/K±ATPase pump . This inhibition disrupts the ion balance within the cell, leading to an increase in intracellular calcium levels. The increased calcium levels then enhance the contractility of the heart muscle, which is beneficial in conditions like congestive heart failure .
Biochemical Pathways
This compound has been found to affect several biochemical pathways. It has been observed to arrest the G2/M phase of the cell cycle by blocking MAPK/Wnt/PAM signaling pathways . It also induces apoptosis by inducing DNA damage and inhibiting PI3K/AKT/mTOR signaling pathways . Furthermore, it has been found to downregulate the protein expression of STAT3, leading to decreased expression of Bcl-2 and Bcl-xl, increased expression of Bax, activation of caspase-3, and initiation of apoptosis .
Pharmacokinetics
It is known that this compound can be administered orally or intravenously . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The result of this compound’s action is multifaceted. It has been observed to inhibit cell proliferation and induce apoptosis in a cell-specific and dose-dependent manner only in cancer cell lines . It also exhibits anti-HSV-1 effects in viral infections, which are associated with the intracellular translocation of NRF2 .
Biochemical Analysis
Biochemical Properties
Lanatoside C plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily inhibitory, as this compound is known to inhibit the activity of the Na+/K±ATPase pump, an enzyme crucial for maintaining the electrochemical gradient across cell membranes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by altering the electrochemical gradient across the cell membrane, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the Na+/K±ATPase pump, inhibiting its activity. This inhibition disrupts the balance of sodium and potassium ions in the cell, leading to an increase in intracellular calcium levels. The elevated calcium levels can then trigger various cellular responses, including changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It is known to be stable under standard conditions, but its effects on cellular function can vary depending on the duration of exposure. Long-term effects observed in in vitro or in vivo studies include changes in cell viability and function .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At therapeutic doses, it can improve cardiac function, but at high doses, it may cause toxic effects such as arrhythmias .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with the Na+/K±ATPase pump, which plays a crucial role in cellular ion homeostasis. This interaction can influence metabolic flux and affect levels of various metabolites .
Transport and Distribution
This compound is transported and distributed within cells and tissues via passive diffusion and possibly through interaction with specific transport proteins. Its distribution can affect its localization or accumulation within cells .
Subcellular Localization
The subcellular localization of this compound is primarily at the cell membrane, where it interacts with the Na+/K±ATPase pump. This interaction can affect its activity or function, potentially influencing various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lanatoside C is typically extracted from the leaves of Digitalis lanata. The extraction process involves several steps, including maceration, filtration, and purification. The compound can also be synthesized through a series of chemical reactions involving the glycosylation of digoxigenin with specific sugar moieties .
Industrial Production Methods
In industrial settings, this compound is produced through large-scale extraction from Digitalis lanata. The process involves the use of organic solvents and chromatographic techniques to isolate and purify the compound. Advanced methods such as boron-mediated aglycon delivery have also been developed for the efficient preparation of this compound .
Chemical Reactions Analysis
Types of Reactions
Lanatoside C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound include various glycosylated derivatives and aglycones. These products are often studied for their enhanced biological activities and potential therapeutic applications .
Scientific Research Applications
Lanatoside C has a wide range of scientific research applications:
Comparison with Similar Compounds
Lanatoside C is part of the cardiac glycoside family, which includes other compounds such as digoxin and digitoxin. Compared to these compounds, this compound has a unique glycosylation pattern that contributes to its distinct pharmacological properties . Similar compounds include:
Digoxin: Another cardiac glycoside used to treat heart conditions.
Digitoxin: Known for its longer half-life and similar therapeutic uses.
Ouabain: A cardiac glycoside with potent effects on the sodium-potassium adenosine triphosphatase pump.
This compound stands out due to its specific glycosylation and the resulting biological activities, making it a valuable compound in both clinical and research settings.
Properties
CAS No. |
17575-22-3 |
|---|---|
Molecular Formula |
C49H76O20 |
Molecular Weight |
985.1 g/mol |
IUPAC Name |
[6-[6-[6-[[(10S,13S,14S)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-2-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate |
InChI |
InChI=1S/C49H76O20/c1-21-43(67-38-17-32(53)44(22(2)62-38)68-39-18-33(64-24(4)51)45(23(3)63-39)69-46-42(58)41(57)40(56)34(19-50)66-46)31(52)16-37(61-21)65-27-9-11-47(5)26(14-27)7-8-29-30(47)15-35(54)48(6)28(10-12-49(29,48)59)25-13-36(55)60-20-25/h13,21-23,26-35,37-46,50,52-54,56-59H,7-12,14-20H2,1-6H3/t21?,22?,23?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47-,48-,49-/m0/s1 |
InChI Key |
JAYAGJDXJIDEKI-RPGAFPMPSA-N |
SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O |
Isomeric SMILES |
CC1C(C(CC(O1)OC2CC[C@]3(C(C2)CCC4C3CC([C@]5([C@@]4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O |
Appearance |
Solid powder |
Key on ui other cas no. |
17575-22-3 |
Pictograms |
Acute Toxic |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Allocor Cedilanid Ceglunat Celanide isolanid lanatigen C lanatoside C Lanocide |
Origin of Product |
United States |
Q1: What is the primary target of lanatoside C?
A1: this compound primarily targets the α-subunit of Na+/K+-ATPase, a ubiquitous transmembrane protein. [] This inhibition disrupts potassium ion (K+) homeostasis, potentially contributing to its cytotoxic effects. []
Q2: How does this compound affect cancer cells?
A2: Research indicates that this compound exhibits anticancer activity through multiple mechanisms. - Induction of Autophagy: this compound treatment has been shown to induce autophagy in colorectal cancer cells, potentially linked to mitochondrial dysfunction caused by the compound. [] - Mitochondrial Dysfunction: By disrupting K+ homeostasis, this compound can cause mitochondrial aggregation and degeneration, ultimately leading to cell death. []- Cell Cycle Arrest: this compound can induce cell cycle arrest at the G2/M phase, effectively inhibiting the proliferation of cancer cells. []- Apoptosis Induction: this compound can trigger apoptosis, a programmed cell death pathway, in various cancer cell lines. This effect has been linked to increased reactive oxygen species (ROS) production and a reduction in mitochondrial membrane potential (MMP). [, ]- Inhibition of Signaling Pathways: this compound has been shown to inhibit various signaling pathways implicated in cancer cell survival and proliferation, including the MAPK, Wnt, JAK-STAT, and PI3K/AKT/mTOR pathways. []
Q3: Does this compound enhance the effects of other anticancer therapies?
A3: Yes, studies suggest that this compound can act as a radiosensitizer, enhancing the cytotoxic effects of radiation therapy. This effect was observed in colorectal cancer cells, where this compound treatment impaired DNA damage repair processes, leading to sustained DNA damage and increased cell death after radiation exposure. [] Additionally, this compound has demonstrated synergistic effects with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) in glioblastoma cells, enhancing their sensitivity to TRAIL-induced apoptosis. []
Q4: Does this compound affect fibroblasts, and if so, what are the implications for pulmonary fibrosis?
A4: Research has shown that this compound can suppress the proliferation and differentiation of fibroblasts. [] In a mouse model of bleomycin-induced pulmonary fibrosis, this compound protected against lung tissue damage by reducing fibroblast proliferation, inducing apoptosis in these cells, and suppressing the production of fibrotic markers. This suggests potential therapeutic applications for this compound in treating pulmonary fibrosis. []
Q5: What is the molecular formula and weight of this compound?
A5: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, this information can be readily obtained from publicly available chemical databases.
Q6: How stable is this compound, and are there any formulation strategies to improve its stability, solubility, or bioavailability?
A7: One study investigated the bioavailability of this compound from tablets, dragees, and solutions, revealing that absorption of this compound is lower than that of digoxin, another cardiac glycoside. [] This suggests potential limitations in its bioavailability. While the abstracts do not delve into specific formulation strategies, it's a crucial aspect to explore for optimizing its therapeutic potential.
Q7: What is the safety profile of this compound?
A8: this compound is an FDA-approved cardiac glycoside used in the treatment of heart failure. [, ] While generally safe when used appropriately, like all medications, it can have potential side effects. The therapeutic window for cardiac glycosides can be narrow, and toxicity can occur. [] It is crucial to consult up-to-date medical references and prescribing information for comprehensive details on contraindications, warnings, and adverse effects.
Q8: Are there any known resistance mechanisms to this compound?
A9: While the provided abstracts do not detail specific resistance mechanisms to this compound, one study found that its mitogenic activity is restricted to lymphocytes from species resistant to the toxic effects of digitalis glycosides. [] This suggests that inherent species-specific differences in sensitivity to cardiac glycosides might exist, potentially influenced by variations in the target protein, Na+/K+-ATPase. Further research is needed to elucidate precise resistance mechanisms, particularly in the context of its anticancer activity.
Q9: What in vivo models have been used to study the effects of this compound?
A10: Several animal models have been employed to investigate the effects of this compound, including:- Mouse xenograft tumor model: This model was used to demonstrate the antitumor activity of this compound, both alone and in combination with radiation, in colorectal cancer. []- Bleomycin-induced mouse model of pulmonary fibrosis: This model was used to show the protective effect of this compound against lung fibrosis. []- GBM xenograft model: This model demonstrated the ability of this compound to sensitize glioblastoma cells to TRAIL-induced apoptosis in vivo. []- Invasive orthotopic model using primary GSC neurospheres: This model, utilizing human neural stem cells engineered to express TRAIL, demonstrated the potential of combining this compound with TRAIL gene therapy for treating invasive brain tumors. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


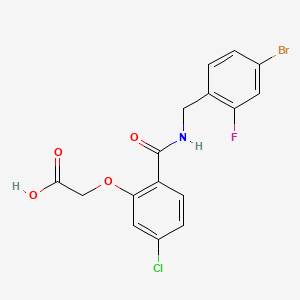
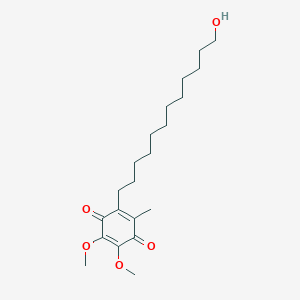
![10-(2-Chloro-6-fluorobenzyl)-8-(4-methylpiperazine-1-carbonyl)dibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B1674374.png)

